![molecular formula C21H26N2O6 B243862 3,4,5-trimethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243862.png)
3,4,5-trimethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-trimethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TMB-4 and belongs to the class of phenethylamine derivatives. TMB-4 has been shown to have various biochemical and physiological effects and is being investigated for its potential in the field of medicine and pharmacology.
Wirkmechanismus
The mechanism of action of TMB-4 is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. TMB-4 has been shown to inhibit the activity of certain enzymes and proteins, which may contribute to its biological effects.
Biochemical and Physiological Effects:
TMB-4 has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential in the treatment of diseases such as Alzheimer's and Parkinson's. TMB-4 has also been shown to have neuroprotective effects, which may help to prevent or slow the progression of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TMB-4 in lab experiments is its well-established synthesis method, which allows for consistent and high-yield production of the compound. TMB-4 has also been extensively studied, and its biological effects are well-documented. However, one limitation of using TMB-4 in lab experiments is its relatively high cost compared to other compounds with similar biological effects.
Zukünftige Richtungen
There are several potential future directions for research on TMB-4. One area of interest is its potential in the treatment of cancer. TMB-4 has been shown to have anti-tumor effects in preclinical studies, and further research is needed to determine its potential as a cancer treatment. Another potential future direction is the development of more efficient synthesis methods for TMB-4, which could help to reduce its cost and make it more accessible for research purposes. Additionally, further research is needed to fully understand the mechanism of action of TMB-4 and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, TMB-4 is a chemical compound that has been extensively studied for its potential applications in scientific research. Its well-established synthesis method and documented biological effects make it a promising compound for further investigation. TMB-4 has shown potential in the treatment of various diseases, including Alzheimer's, Parkinson's, and cancer, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of TMB-4 involves the reaction of 2,5-dimethoxyphenethylamine with 4-morpholinecarboxaldehyde in the presence of a reducing agent. The resulting product is then reacted with 5-methoxy-2-aminophenol to yield TMB-4. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production of TMB-4.
Wissenschaftliche Forschungsanwendungen
TMB-4 has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. TMB-4 has also been investigated for its potential in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
Molekularformel |
C21H26N2O6 |
---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C21H26N2O6/c1-25-15-5-6-17(23-7-9-29-10-8-23)16(13-15)22-21(24)14-11-18(26-2)20(28-4)19(12-14)27-3/h5-6,11-13H,7-10H2,1-4H3,(H,22,24) |
InChI-Schlüssel |
KZDIWJUZVWOKMW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.